6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one
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Overview
Description
6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one is a heterocyclic compound that belongs to the class of tetrazolo-triazines This compound is characterized by its fused ring structure, which includes both tetrazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a tetrazole derivative with a triazine precursor. For example, the reaction of 5-amino-1H-tetrazole with cyanuric chloride in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and insensitivity to external stimuli
Mechanism of Action
The mechanism of action of 6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one include other tetrazolo-triazines and related heterocyclic compounds, such as:
- 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine
- 5-nitro-6,7-dihydro-4H-triazolo[4,5-c]pyridine
- 3-nitro-7-(1H-tetrazol-5-yl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine
Uniqueness
This compound is unique due to its specific fused ring structure, which imparts distinct chemical properties
Properties
IUPAC Name |
6-methyl-1H-tetrazolo[5,1-c][1,2,4]triazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O/c1-2-3(11)10-4(6-5-2)7-8-9-10/h1H3,(H,6,7,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPAVFKNFFSMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N=NNN2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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